2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15154149
InChI: InChI=1S/C13H15N3O4/c1-19-8-6-14-12(17)9-16-13(18)5-4-10(15-16)11-3-2-7-20-11/h2-5,7H,6,8-9H2,1H3,(H,14,17)
SMILES:
Molecular Formula: C13H15N3O4
Molecular Weight: 277.28 g/mol

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide

CAS No.:

Cat. No.: VC15154149

Molecular Formula: C13H15N3O4

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide -

Specification

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
IUPAC Name 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C13H15N3O4/c1-19-8-6-14-12(17)9-16-13(18)5-4-10(15-16)11-3-2-7-20-11/h2-5,7H,6,8-9H2,1H3,(H,14,17)
Standard InChI Key ZJCQRBBWGSUFAV-UHFFFAOYSA-N
Canonical SMILES COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2

Introduction

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound that integrates a furan ring, a pyridazinone moiety, and an acetamide group. This compound belongs to the class of heterocyclic compounds, specifically pyridazinones, which are known for their diverse biological activities. The structural components suggest potential applications in pharmacology, particularly in targeting specific biological pathways.

Synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the formation of the pyridazinone moiety. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acylating agents and catalysts to facilitate the formation of the desired bonds.

Synthetic Route Overview

  • Formation of the Furan Ring: The synthesis starts with the preparation of the furan ring, which can be achieved through various methods depending on available reagents.

  • Formation of the Pyridazinone Moiety: The pyridazinone core is synthesized separately, often involving condensation reactions.

  • Coupling with Acetamide Derivative: The final step involves coupling the pyridazinone intermediate with an acetamide derivative to form the target compound.

Biological Activities

The biological activities of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide are not fully elucidated but are believed to involve interactions with specific biological targets such as enzymes or receptors involved in inflammatory processes. Compounds with similar structures may act as agonists or antagonists at formyl peptide receptors (FPRs), which play significant roles in immune response regulation.

Potential Applications

  • Pharmacology: The compound's structure suggests potential applications in pharmacology, particularly in targeting specific biological pathways.

  • Drug Development: Its integration into drug development is promising due to its potential biological activities.

Data Table: Comparative Biological Activities

CompoundBiological ActivityPotential Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamidePotential anti-inflammatory and immune-modulating effectsPharmacology, Drug Development
Similar Pyridazinone DerivativesAnticancer and antimicrobial activitiesOncology, Infectious Diseases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator